Thienothiazole

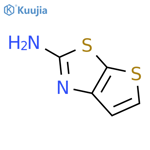

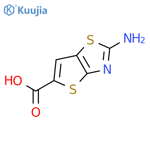

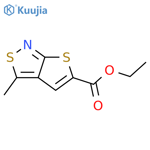

Thienothiazoles are a class of heterocyclic compounds that consist of a thiophene ring fused to a thiazole ring, forming a five-membered heteroaromatic system. These molecules have gained significant attention due to their diverse biological activities and potential applications in drug discovery. The unique structural features of thienothiazoles contribute to their ability to interact with various biomolecular targets, including enzymes, receptors, and ion channels.

Thienothiazoles exhibit a range of pharmacological properties such as anti-inflammatory, antiviral, anticancer, and neuroprotective activities. Their synthetic versatility allows for the modification of functional groups at different positions, providing opportunities for optimizing potency and selectivity in medicinal chemistry. The structure-activity relationships (SAR) studies of thienothiazoles have led to the development of potent lead compounds with improved physicochemical properties.

The introduction of substituents like halogens, alkyls, or aromatic rings can significantly influence the biological activity and pharmacokinetic profiles of these molecules. Therefore, careful consideration of structural modifications is crucial for the successful application of thienothiazoles in therapeutic development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

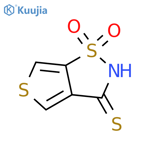

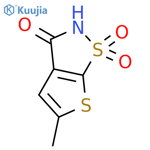

Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide | 94662-48-3 | C5H3NO2S3 |

|

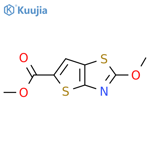

methyl 2-methoxythieno2,3-d1,3thiazole-5-carboxylate | 1603023-65-9 | C8H7NO3S2 |

|

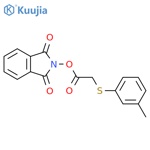

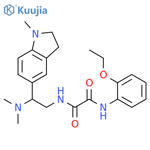

ethyl 6-methyl-2-(2-phenoxyacetamido)thieno2,3-d1,3thiazole-5-carboxylate | 681162-21-0 | C17H16N2O4S2 |

|

THIENO[3,2-D]ISOTHIAZOL-3(2H)-ONE, 5-METHYL-, 1,1-DIOXIDE | 70842-26-1 | C6H5NO3S2 |

|

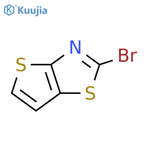

Thieno[2,3-d]thiazole, 2-bromo- | 203049-70-1 | C5H2NS2Br |

|

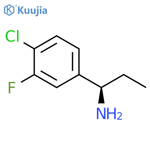

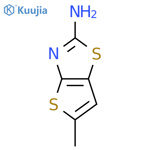

5-methylthieno2,3-d1,3thiazol-2-amine | 41940-59-4 | C6H6N2S2 |

|

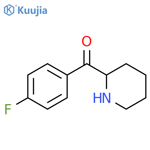

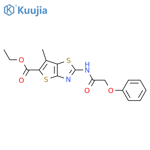

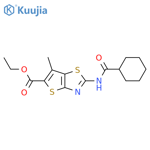

ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | 681161-93-3 | C16H20N2O3S2 |

|

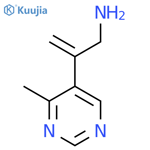

thieno3,2-d1,3thiazol-2-amine | 66646-11-5 | C5H4N2S2 |

|

2-aminothieno2,3-d1,3thiazole-5-carboxylic acid | 234450-62-5 | C6H4N2O2S2 |

|

Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate | 82000-57-5 | C9H9NO2S2 |

Verwandte Literatur

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

Empfohlene Lieferanten

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte